Ceftezole is a semi-synthetic, first-generation cephalosporin antibiotic. [, , ] It is classified as a beta-lactam antibiotic, meaning it contains a beta-lactam ring in its molecular structure. [, , , ] Ceftezole exhibits broad-spectrum antibacterial activity against many gram-positive and gram-negative bacteria, including Escherichia coli, Klebsiella spp., and Staphylococcus aureus. [, , , , ] Its role in scientific research extends beyond its use as an antibiotic, with studies exploring its potential as an alpha-glucosidase inhibitor and its impact on immune responses in mice. [, ]
Ceftezole is derived from 7-aminocephalosporanic acid, a core structure in cephalosporin antibiotics. It is classified under the category of beta-lactam antibiotics due to its beta-lactam ring structure, which is essential for its antibacterial properties. The compound can be synthesized through various chemical processes involving different precursors and reagents, leading to its final sodium salt form, ceftezole sodium .
The synthesis of ceftezole involves several key steps:
The synthesis process requires careful control of temperature and pH to ensure high purity and yield of the final product.
Ceftezole has a complex molecular structure characterized by the following:
The three-dimensional conformation of ceftezole allows it to effectively bind to penicillin-binding proteins in bacteria, disrupting their cell wall synthesis.
Ceftezole participates in several chemical reactions:
These reactions are crucial for understanding the stability and efficacy of ceftezole as an antibiotic.
Ceftezole exerts its antibacterial effects primarily through:
This mechanism makes ceftezole effective against a range of susceptible bacterial strains.
These properties are vital for formulating ceftezole into pharmaceutical preparations.
Ceftezole is primarily used in clinical settings for treating various bacterial infections, including:
Additionally, research continues into other potential applications, including studies on its effects as an alpha-glucosidase inhibitor, suggesting possible roles in managing diabetes .
The cephalosporin class originated in 1945 from Cephalosporium acremonium (now Acremonium) isolates discovered by Giuseppe Brotzu. The first therapeutic agent, cephalosporin C, was isolated in 1961 by Abraham and Newton, but its clinical utility was limited by low potency [2] [5] [7]. Semisynthetic modification began in the 1960s to improve stability and spectrum, leading to first-generation agents like cephalothin (1964) and cefazolin (1970). Ceftezole (FR10123) was synthesized in the mid-1970s through strategic side-chain modifications at the C3 and C7 positions of the 7-aminocephalosporanic acid (7-ACA) nucleus [4] [7]. This era focused on enhancing pharmacokinetics and Gram-positive coverage, with ceftezole distinguished by its tetrazole and thiadiazole substituents, which improved bacterial cell wall penetration and β-lactamase resistance compared to earlier analogs like cephaloridine [4] [8].
Table 1: Evolution of Key Cephalosporin Generations
Generation | Approximate Era | Representative Agents | Primary Spectrum Advancement |
---|---|---|---|
First | 1960s–1970s | Cefazolin, Ceftezole, Cephalexin | Enhanced stability against staphylococcal penicillinases |
Second | 1970s–1980s | Cefuroxime, Cefoxitin | Improved coverage of Haemophilus influenzae and anaerobes |
Third | 1980s–1990s | Ceftriaxone, Ceftazidime | Activity against Pseudomonas and Enterobacteriaceae |
Fourth/Fifth | 1990s–present | Cefepime, Ceftaroline | Broad-spectrum anti-pseudomonal (4th) and anti-MRSA (5th) activity |
Ceftezole is classified as a first-generation cephalosporin based on its antimicrobial spectrum and temporal development. Its molecular structure includes two critical domains:
This configuration allows competitive binding to penicillin-binding proteins (PBPs), particularly PBP1A/1B and PBP3 in E. coli, disrupting peptidoglycan transpeptidation and causing cell lysis [5] [9]. Unlike later generations, ceftezole lacks activity against Pseudomonas aeruginosa or Serratia marcescens due to its limited permeability through outer membrane porins and susceptibility to extended-spectrum β-lactamases (ESBLs) [4] [6].
Table 2: Molecular Features of Ceftezole vs. Representative Cephalosporins
Compound | Generation | C7 Side Chain | C3 Side Chain | β-Lactamase Stability |
---|---|---|---|---|
Ceftezole | First | 2-(1H-tetrazol-1-yl)acetamido | (1,3,4-thiadiazol-2-ylthio)methyl | Moderate (staphylococcal penicillinases) |
Cefazolin | First | 2-(1H-tetrazol-1-yl)acetamido | thiadiazolylthio | Moderate |
Cefuroxime | Second | (Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido | carbamoyloxymethyl | Improved (some Enterobacteriaceae) |
Ceftazidime | Third | (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxypropan-2-yloxyimino)acetamido | pyridinium | High (including Pseudomonas) |
As a first-generation agent, ceftezole demonstrates:
Ceftezole’s clinical value lies in its targeted activity against common surgical pathogens. In vitro studies show minimum inhibitory concentrations (MICs) of ≤4 μg/mL for 90% (MIC₉₀) of MSSA isolates and ≤8 μg/mL for E. coli strains [4] [8]. This dual coverage—though narrower than later cephalosporins—makes it suitable for:
Table 3: Comparative In Vitro Activity of Ceftezole Against Bacterial Pathogens
Organism | MIC Range (μg/mL) | MIC₉₀ (μg/mL) | Comparison to Cefazolin |
---|---|---|---|
Staphylococcus aureus (MSSA) | 0.25–2.0 | 1.0 | Similar |
Escherichia coli | 1.0–16.0 | 8.0 | 2–4x more potent |
Klebsiella pneumoniae | 0.5–32.0 | 16.0 | Similar |
Proteus mirabilis | 2.0–64.0 | 32.0 | 4–8x more potent |
Pseudomonas aeruginosa | >64 | >64 | Inactive |
Ceftezole exhibits bactericidal action at concentrations slightly above the MIC, with time-dependent killing kinetics [4]. Its efficacy is minimally affected by human serum or inoculum size, supporting reliability in diverse infection sites [4] [8]. However, resistance arises via:
Despite these limitations, ceftezole remains a prototype for structure-activity optimization in β-lactam design. Its balanced spectrum underscores the ongoing relevance of first-generation cephalosporins in antibiotic stewardship programs.
Table 4: Spectrum of Ceftezole Against Clinically Relevant Bacteria
Bacterial Group | Species | Susceptibility | Mechanism of Resistance (if applicable) |
---|---|---|---|
Gram-Positive | Staphylococcus aureus (MSSA) | Susceptible | N/A |
Streptococcus pyogenes | Susceptible | N/A | |
Enterococcus faecalis | Resistant | Intrinsic PBP alterations | |
Gram-Negative | Escherichia coli | Variable (strain-dependent) | TEM-1 β-lactamase production |
Klebsiella pneumoniae | Moderately susceptible | Plasmid-mediated SHV enzymes | |
Proteus vulgaris | Resistant | Chromosomal β-lactamases | |
Pseudomonas aeruginosa | Resistant | Efflux pumps, porin loss |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7